molecular formula C16H21F2NO3 B1504459 1-Boc-4-(2,4-difluorophenyl)-4-hydroxypiperidine CAS No. 941711-19-9

1-Boc-4-(2,4-difluorophenyl)-4-hydroxypiperidine

Cat. No.: B1504459
CAS No.: 941711-19-9
M. Wt: 313.34 g/mol
InChI Key: BMLLANIYQXGZFE-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

1-Boc-4-(2,4-difluorophenyl)-4-hydroxypiperidine is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl functional group, and a 2,4-difluorophenyl substituent. Its systematic IUPAC name is tert-butyl 4-(2,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate , reflecting its structural components (Figure 1).

Key Structural Features:

  • Piperidine backbone : A six-membered nitrogen-containing heterocycle.
  • Boc group : A tert-butoxycarbonyl moiety at the 1-position, enhancing stability during synthetic processes.
  • Hydroxyl group : Positioned at the 4-carbon, enabling hydrogen bonding and reactivity.
  • 2,4-Difluorophenyl substituent : An aromatic ring with fluorine atoms at the 2- and 4-positions, influencing electronic and steric properties.
Table 1: Structural and Physicochemical Properties
Property Value Source
CAS Number 941711-19-9
Molecular Formula C₁₆H₂₁F₂NO₃
Molecular Weight 313.34 g/mol
IUPAC Name tert-butyl 4-(2,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate
SMILES Notation CC(C)(C)OC(=O)N1CCC(CC1)(C2=C(C=C(C=C2)F)F)O
InChIKey BMLLANIYQXGZFE-UHFFFAOYSA-N

The Boc group protects the piperidine nitrogen during synthetic modifications, while the difluorophenyl moiety enhances lipophilicity and target-binding specificity.

Historical Context in Piperidine Derivative Research

Piperidine derivatives have been pivotal in medicinal chemistry since the mid-20th century, serving as scaffolds for analgesics, antipsychotics, and antiviral agents. The introduction of 1-Boc-4-(2,4-difluorophenyl)-4-hydroxypiperidine represents a convergence of two strategic modifications: Boc protection and fluorinated aryl substitution .

Evolution of Piperidine-Based Therapeutics:

  • Early Piperidine Derivatives :

    • 4-Hydroxypiperidines : First synthesized in the 1960s as intermediates for morphine-like analgesics. For example, US3845062A (1974) disclosed methods to produce 4-hydroxypiperidines via hydrogenation of β-unsaturated nitriles.
    • Unprotected analogs : Limited utility due to nitrogen reactivity and metabolic instability.
  • Introduction of Protecting Groups :

    • The Boc group, introduced in the 1980s, revolutionized piperidine chemistry by enabling selective functionalization. CN104628625A (2014) detailed a scalable synthesis of N-Boc-4-hydroxypiperidine from 4-piperidone, achieving 72% yield.
  • Fluorine Substitution :

    • Fluorine’s electronegativity and small atomic radius improve bioavailability and binding affinity. The 2,4-difluorophenyl group in this compound emerged in the 2000s, notably in kinase inhibitors and neuroactive agents.
Table 2: Milestones in Piperidine Derivative Development
Year Advancement Significance Source
1974 Synthesis of 4-hydroxypiperidines Enabled opioid analgesic development
2014 Optimized Boc-protected piperidine synthesis Improved yields for drug intermediate production
2023 Application in CNS-targeted agents Explored for neurological disorder therapeutics

Role in Modern Drug Discovery:

  • Targeted Therapeutics : The compound’s structure is leveraged in designing selective kinase inhibitors (e.g., JAK2/STAT3 pathway modulators).
  • Synthetic Versatility : The hydroxyl and Boc groups permit sequential deprotection and functionalization, as demonstrated in patents like CN104628625A.

Properties

IUPAC Name

tert-butyl 4-(2,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2NO3/c1-15(2,3)22-14(20)19-8-6-16(21,7-9-19)12-5-4-11(17)10-13(12)18/h4-5,10,21H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLLANIYQXGZFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=C(C=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678133
Record name tert-Butyl 4-(2,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941711-19-9
Record name tert-Butyl 4-(2,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Boc-4-(2,4-difluorophenyl)-4-hydroxypiperidine (commonly referred to as 1-Boc-DFPHP) is a piperidine derivative that has garnered interest due to its potential biological activities. The compound features a Boc (tert-butyloxycarbonyl) protecting group, which enhances its stability and solubility. This article explores the biological activity of 1-Boc-DFPHP, focusing on its pharmacological implications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

1-Boc-4-(2,4-difluorophenyl)-4-hydroxypiperidine has the molecular formula C16H21F2NO3C_{16}H_{21}F_{2}NO_{3} and is characterized by the following structural features:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Hydroxyl Group : Positioned at the 4th carbon of the piperidine ring.
  • Boc Group : A common protecting group that enhances solubility and stability.
  • Difluorophenyl Substituent : Enhances lipophilicity and may influence biological interactions.
PropertyValue
Molecular FormulaC16H21F2NO3C_{16}H_{21}F_{2}NO_{3}
Molecular Weight323.35 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Anticancer Properties

Recent studies have indicated that piperidine derivatives, including 1-Boc-DFPHP, exhibit significant anticancer activity. The compound's structural features contribute to its ability to induce apoptosis in cancer cells.

  • Mechanism of Action : The presence of the difluorophenyl group is believed to enhance binding affinity to target proteins involved in cancer progression.
  • Case Study : In a study involving FaDu hypopharyngeal tumor cells, compounds similar to 1-Boc-DFPHP demonstrated improved cytotoxicity compared to standard chemotherapeutics like bleomycin .

Neuropharmacological Effects

Piperidine derivatives have also been investigated for their potential in treating neurological disorders.

  • Cholinesterase Inhibition : Compounds with similar structures have shown dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease management .
  • Histamine Receptor Antagonism : The compound may act as a histamine H3 receptor antagonist, influencing neurotransmitter release and potentially reducing food intake in animal models .

Structure-Activity Relationships (SAR)

The biological efficacy of 1-Boc-DFPHP can be attributed to specific structural components:

  • Substituents on the Piperidine Ring : Variations in substituents can significantly alter potency and selectivity towards biological targets.
  • Fluorine Atoms : The introduction of fluorine atoms has been linked to enhanced lipophilicity and binding affinity, making such compounds more effective against various targets .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in tumor cells
NeuropharmacologicalInhibits AChE and BuChE
Histamine AntagonismReduces food intake in rat models

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through various methods, with notable procedures involving the use of 4-piperidone as a starting material. The synthesis typically includes steps such as:

  • Formation of 4-hydroxy piperidine : This involves reducing 4-piperidone with sodium borohydride in methanol.
  • Boc protection : The hydroxyl group is then protected using di-tert-butyl dicarbonate to yield 1-Boc-4-hydroxypiperidine.

The compound's molecular structure includes a piperidine ring with a Boc (tert-butyloxycarbonyl) protecting group and a difluorophenyl substituent, which enhances its lipophilicity and biological activity.

Neurodegenerative Diseases

Research indicates that derivatives of 1-Boc-4-(2,4-difluorophenyl)-4-hydroxypiperidine may have therapeutic potential in treating neurodegenerative diseases. The compound has been studied for its ability to inhibit certain enzymes involved in neurodegeneration, thereby potentially slowing disease progression .

Antitumor Activity

The compound serves as an important intermediate in the synthesis of antitumor agents. Its structural features allow it to interact with biological targets relevant to cancer treatment. For instance, it has been reported as a precursor for compounds that exhibit cytotoxic effects against various cancer cell lines .

Pain Management

Some studies suggest that piperidine derivatives can modulate pain pathways, making them candidates for developing analgesics. The unique structure of 1-Boc-4-(2,4-difluorophenyl)-4-hydroxypiperidine may contribute to its efficacy in pain relief by influencing receptor interactions in the central nervous system.

Study on Neuroprotective Effects

A study published in a peer-reviewed journal evaluated the neuroprotective effects of 1-Boc-4-(2,4-difluorophenyl)-4-hydroxypiperidine in animal models of Alzheimer's disease. The results indicated that administration of the compound led to significant improvements in cognitive function and reduced neuroinflammation markers .

Antitumor Compound Development

In another case study focused on cancer therapy, researchers synthesized several analogs of 1-Boc-4-(2,4-difluorophenyl)-4-hydroxypiperidine and tested their efficacy against multiple cancer types. One derivative demonstrated promising results with IC50 values in the low micromolar range against breast and lung cancer cell lines .

Summary of Applications

Application AreaDescription
Neurodegenerative DiseasesPotential treatment for slowing disease progression through enzyme inhibition
Antitumor ActivityIntermediate for synthesizing compounds targeting cancer cells
Pain ManagementCandidates for analgesics affecting pain pathways

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) protecting group is selectively removed under acidic conditions to regenerate the free amine.

Reagents/Conditions Outcome Yield References
HCl in dioxane (4M, 25°C)Cleavage of Boc group to yield 4-(2,4-difluorophenyl)-4-hydroxypiperidine~85%
Trifluoroacetic acid (TFA) in dichloromethaneRapid deprotection at room temperature>90%
  • The reaction mechanism involves protonation of the carbonyl oxygen, followed by elimination of CO₂ and tert-butanol.

  • Post-deprotection, the free amine can undergo further functionalization (e.g., alkylation or acylation) .

Oxidation of the Hydroxyl Group

The secondary alcohol moiety is oxidized to a ketone under controlled conditions.

Reagents/Conditions Outcome Yield References
KMnO₄ in acetone (0°C)Conversion to 4-(2,4-difluorophenyl)-4-piperidone70–75%
Jones reagent (CrO₃/H₂SO₄)Ketone formation with minimal overoxidation68%
  • Oxidation preserves the difluorophenyl ring’s integrity due to its electron-withdrawing properties.

  • The resulting ketone serves as a precursor for nucleophilic additions or condensations .

Esterification and Etherification

The hydroxyl group undergoes esterification or etherification to enhance solubility or modify reactivity.

Reaction Type Reagents/Conditions Outcome Yield References
AcetylationAcetic anhydride, DMAP, pyridine (RT, 12h)4-Acetoxy derivative82%
Mitsunobu reactionDIAD, PPh₃, ROH (THF, 0°C→RT)Alkyl ether formation (R = benzyl, allyl)75–88%
  • Mitsunobu conditions enable stereospecific ether synthesis without racemization .

Nucleophilic Substitution

The hydroxyl group is replaced via nucleophilic displacement in

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

1-Boc-4-(4-Fluorophenyl)-4-Hydroxypiperidine (CAS: 553631-05-3)
  • Structure : Differs by a single fluorine atom at the 4-position of the phenyl ring instead of 2,4-difluorination.
  • Impact: The absence of the 2-fluoro substituent reduces steric hindrance and alters electronic properties.
1-Boc-4-(4-Bromophenyl)-4-Hydroxypiperidine
  • Structure : Bromine replaces fluorine at the 4-position.
  • However, its lower electronegativity compared to fluorine reduces electron-withdrawing effects, which may influence reactivity in nucleophilic substitutions .
1-Boc-4-(2-Chlorophenyl)-4-Hydroxypiperidine (CAS: 553630-94-7)
  • Structure : Chlorine at the 2-position instead of fluorine.
  • Impact : Chlorine’s moderate electronegativity and steric bulk may lead to distinct conformational preferences in the piperidine ring, affecting interactions with biological targets .

Functional Group Modifications on the Piperidine Ring

1-Boc-4-Cyano-4-(2,4-Dichlorophenyl)-Piperidine (CAS: 216311-18-1)
  • Structure: Cyano group replaces the hydroxyl at the 4-position, with 2,4-dichlorophenyl substituents.
  • Impact: The electron-withdrawing cyano group decreases basicity of the piperidine nitrogen, altering solubility and reactivity. Chlorine substituents enhance lipophilicity but reduce metabolic stability compared to fluorine .
1-Boc-4-(Hydroxymethyl)-4-Methyl-Piperidine
  • Structure : Hydroxymethyl and methyl groups replace the hydroxyl and 2,4-difluorophenyl groups.
  • Impact: Increased hydrophilicity due to the hydroxymethyl group, which may improve aqueous solubility.

Boc-Protected Piperidines with Heterocyclic Moieties

4-Anilino-1-Boc-Piperidine (CAS: 125541-22-2)
  • Structure: Anilino group (phenylamino) at the 4-position.
  • Impact: The amino group enables hydrogen bonding and participation in condensation reactions, making it a precursor for opioid analogs. Compared to the hydroxyl group in the target compound, the anilino moiety offers greater nucleophilicity .
1-Boc-4-Formyl-4-Methyl-Piperidine
  • Structure : Formyl group replaces the hydroxyl, with a methyl substituent.
  • Impact : The formyl group introduces aldehyde reactivity, enabling further functionalization via Schiff base formation. This contrasts with the hydroxyl group’s role in hydrogen bonding or phosphorylation .

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Selected Analogs

Compound Molecular Weight Substituents Key Spectral Features (IR, NMR)
1-Boc-4-(2,4-Difluorophenyl)-4-OH-Piperidine 311.3 g/mol 2,4-F₂Ph, OH ν(OH): ~3400 cm⁻¹; δ(F) in ¹⁹F-NMR: -110 to -120 ppm
1-Boc-4-(4-Fluorophenyl)-4-OH-Piperidine 293.3 g/mol 4-FPh, OH ν(C-F): 1220–1250 cm⁻¹; δ(OH): 1.5 ppm (¹H-NMR)
1-Boc-4-Cyano-4-(2,4-Cl₂Ph)-Piperidine 355.26 g/mol 2,4-Cl₂Ph, CN ν(CN): 2240 cm⁻¹; δ(Cl) in ³⁵Cl-NMR: distinct shifts
1-Boc-4-(4-Bromophenyl)-4-OH-Piperidine 356.26 g/mol 4-BrPh, OH ν(C-Br): 600–650 cm⁻¹; δ(Br): 70 ppm (⁷⁹Br-NMR)

Preparation Methods

Synthetic Route

A well-documented industrially applicable method involves the following steps:

Step Reagents & Conditions Description Yield & Purity
1. 4-Piperidone synthesis 4-Piperidone hydrochloride hydrate + distilled water + liquid ammonia (alkaline conditions), extraction with toluene, drying with anhydrous MgSO4 Conversion of 4-piperidone hydrochloride hydrate to free 4-piperidone High yield; isolated as organic phase concentrate
2. Reduction to 4-hydroxypiperidine 4-Piperidone + sodium borohydride in methanol at 25-30°C, reflux 7-10 h, pH adjusted to 7-8 with dilute HCl, extraction with dichloromethane, drying Selective reduction of ketone to alcohol Yield ~82-85%; GC purity ~98.9%
3. Boc protection 4-Hydroxypiperidine + di-tert-butyl dicarbonate (Boc2O) + potassium carbonate in methanol, reflux 6-8 h, filtration, concentration, crystallization with petroleum ether Introduction of Boc protecting group on nitrogen Yield ~90%; GC purity ~99.5%

Reaction Details and Notes

  • 4-Piperidone Synthesis: The use of liquefied ammonia to alkalize the solution facilitates the liberation of free base 4-piperidone from its hydrochloride salt, which is then extracted into toluene and dried overnight with anhydrous magnesium sulfate. This step ensures a pure starting material for reduction.

  • Reduction Step: Sodium borohydride is added slowly under controlled temperature to reduce the ketone to the corresponding alcohol. Refluxing ensures complete reaction. pH adjustment and organic extraction remove impurities and byproducts.

  • Boc Protection: Di-tert-butyl dicarbonate reacts with the free amine under reflux in methanol in the presence of potassium carbonate as a base. The reaction is monitored by GC for completion. Crystallization from petroleum ether yields a white crystalline product with high purity.

Advantages of This Method

  • Raw materials are commercially accessible and inexpensive.
  • The process is straightforward, with simple operations suitable for scale-up.
  • High yields and purity are obtained, making it suitable for pharmaceutical intermediate production.
  • The product exhibits stable properties and meets stringent quality requirements.

Introduction of the 2,4-Difluorophenyl Group

While the detailed arylation step for introducing the 2,4-difluorophenyl substituent onto the 4-position of the Boc-protected hydroxypiperidine is less frequently detailed in public patents, general synthetic organic chemistry principles and related literature suggest the following approaches:

The choice of method depends on the availability of starting materials and desired stereochemistry.

Summary Table of Key Preparation Parameters for N-Boc-4-hydroxypiperidine

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Purity (GC %) Notes
4-Piperidone liberation 4-Piperidone hydrochloride hydrate, distilled water, liquid ammonia, toluene extraction, MgSO4 drying Room temp 10-12 h drying High (not quantified) N/A Extraction and drying critical for purity
Reduction to 4-hydroxypiperidine Sodium borohydride in methanol 25-30 7-10 82-85 98.9 Controlled addition of NaBH4
Boc protection Di-tert-butyl dicarbonate, potassium carbonate in methanol 25-30 6-8 ~90 99.5 Reflux and crystallization improve purity

Research Findings and Industrial Relevance

  • The described method (from patent CN104628625A) demonstrates a scalable, cost-effective synthesis with high selectivity and purity, suitable for industrial pharmaceutical intermediate production.

  • The intermediate N-Boc-4-hydroxypiperidine is a key building block for further functionalization, including arylation with 2,4-difluorophenyl groups.

  • The process avoids harsh reagents and conditions, minimizing side reactions and environmental impact.

  • Crystallization steps ensure isolation of stable, high-purity intermediates essential for downstream medicinal chemistry applications.

Q & A

Q. How can computational modeling predict the compound’s interaction with enzymatic targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding to active sites (e.g., cytochrome P450 enzymes). Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) and correlate with experimental IC50 values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-Boc-4-(2,4-difluorophenyl)-4-hydroxypiperidine
Reactant of Route 2
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1-Boc-4-(2,4-difluorophenyl)-4-hydroxypiperidine

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